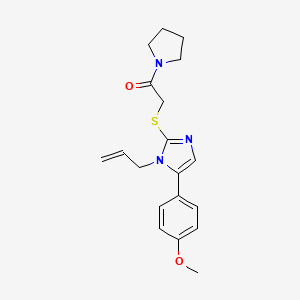

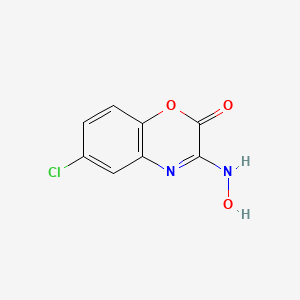

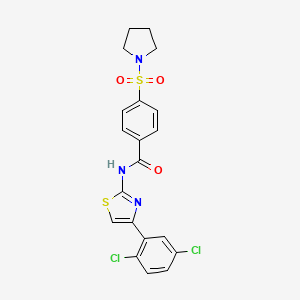

![molecular formula C13H16N4O2S B2870843 (E)-N-Methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]-2-phenylethenesulfonamide CAS No. 1385618-84-7](/img/structure/B2870843.png)

(E)-N-Methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]-2-phenylethenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology and industry . They are characterized by high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .

Synthesis Analysis

The synthesis of 1,2,4-triazoles has been a subject of extensive research. The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . One popular approach is the “click chemistry” approach .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing three nitrogen atoms. Depending on the substituents attached to the triazole ring, the molecule can exhibit different properties and reactivities .

Chemical Reactions Analysis

1,2,4-Triazoles can participate in a variety of chemical reactions due to the presence of multiple reactive sites. They can act as ligands in coordination chemistry, undergo substitution reactions, and participate in click chemistry reactions .

Physical And Chemical Properties Analysis

1,2,4-Triazoles are generally stable under a variety of conditions. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

- Biological Activities : MTMPS derivatives have demonstrated anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .

- Synthesis : Various synthetic methods exist for MTMPS derivatives, including click chemistry approaches and organocatalysis .

Materials Science

MTMPS-containing polymers exhibit interesting properties. Researchers have explored their use in materials such as sensors, coatings, and optoelectronic devices.

Mécanisme D'action

Orientations Futures

Given the wide range of applications and significant biological activity of 1,2,4-triazoles, there is ongoing research into the development of new 1,2,4-triazole derivatives. This includes the design and synthesis of novel antibacterial agents incorporating 1,2,4-triazole to deal with the escalating problems of microbial resistance .

Propriétés

IUPAC Name |

(E)-N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-16(10-13-14-11-15-17(13)2)20(18,19)9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAARZWIUVPTWII-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)CN(C)S(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NC=N1)CN(C)S(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

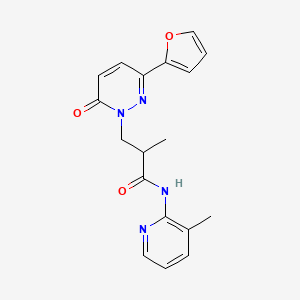

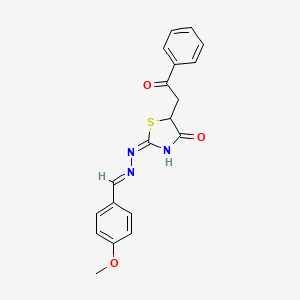

![4-((2,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2870770.png)

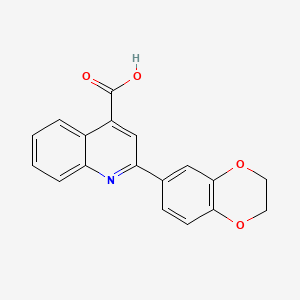

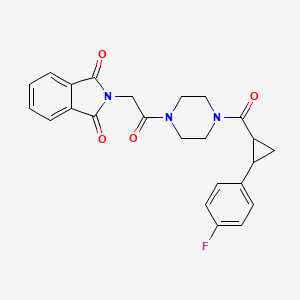

![3,4,5-trimethoxy-N-[4-[[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2870776.png)

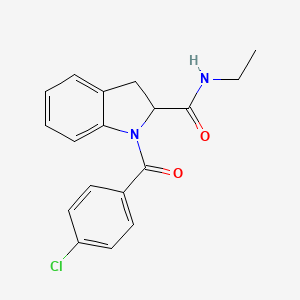

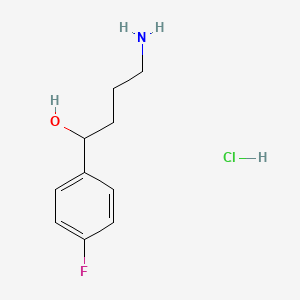

![3-Methyl-5-phenyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2870779.png)